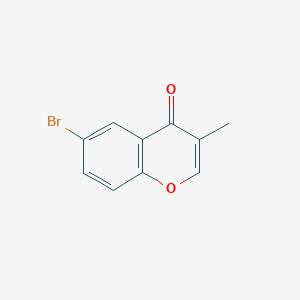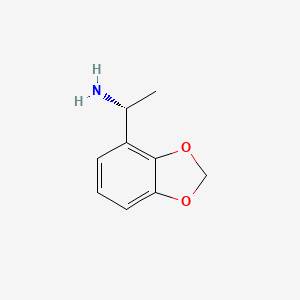
(1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a 1,3-dioxaindan ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine typically involves the following steps:
Formation of the 1,3-dioxaindan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethan-1-amine group: This step often involves the use of reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which (1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary widely based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-1-(3-bromo-4-fluorophenyl)ethan-1-amine
- (1R)-1-(4-ethoxyphenyl)-2-methoxyethan-1-amine
- (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine
Uniqueness
(1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine is unique due to its specific ring structure and chiral center, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
(1R)-1-(1,3-benzodioxol-4-yl)ethanamine |
InChI |
InChI=1S/C9H11NO2/c1-6(10)7-3-2-4-8-9(7)12-5-11-8/h2-4,6H,5,10H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
JKABBFAHXOOSNQ-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=C2C(=CC=C1)OCO2)N |
Kanonische SMILES |
CC(C1=C2C(=CC=C1)OCO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049522.png)
![Ethyl 7-methyl-3-oxo-5-phenyl-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12049526.png)
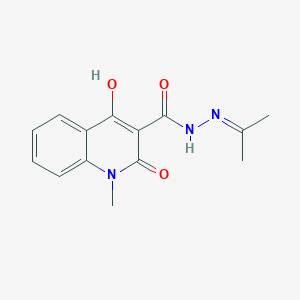
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12049529.png)

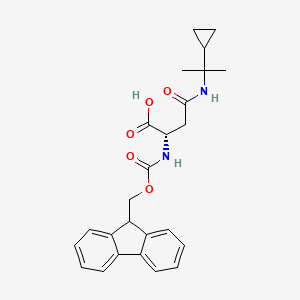

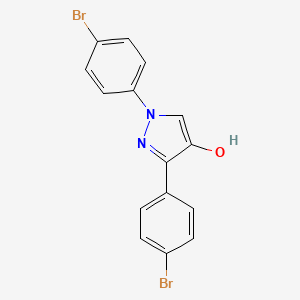


![3-[(2-Aminophenyl)amino]propanamide](/img/structure/B12049574.png)

![3-Methyl-2-(2-methylprop-2-en-1-yl)-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049588.png)
